Home > Products > Screening Compounds P132566 > PROTAC AR-V7 degrader-1
PROTAC AR-V7 degrader-1 -

PROTAC AR-V7 degrader-1

Catalog Number: EVT-10963874
CAS Number:
Molecular Formula: C41H52N6O6S2
Molecular Weight: 789.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified as a bifunctional small molecule that targets specific proteins for degradation. Its development is part of a broader effort to create targeted therapies for castration-resistant prostate cancer, particularly those resistant to conventional treatments like enzalutamide and abiraterone. PROTAC AR-V7 degrader-1 has been shown to possess high selectivity and potency, with a degradation concentration (DC50) of approximately 0.32 micromolar for AR-V7, indicating its effectiveness in reducing the levels of this resistant protein in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC AR-V7 degrader-1 involves several key steps:

  1. Design: The initial design incorporates a ligand that binds to the androgen receptor and a ligand that binds to the E3 ligase, connected by a linker. The choice of linkers is critical for maintaining the spatial orientation necessary for effective degradation.
  2. Chemical Synthesis: The compound is synthesized through standard organic chemistry techniques, including coupling reactions to join the two ligands via a flexible linker. The synthetic route often involves protecting group strategies to ensure selectivity during reactions.
  3. Purification and Characterization: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

PROTAC AR-V7 degrader-1 features a complex molecular structure comprising three primary components:

  • Androgen Receptor Ligand: This component binds specifically to the androgen receptor.
  • E3 Ligase Ligand: This component recruits the von Hippel-Lindau E3 ligase.
  • Linker: A flexible linker connects the two ligands, optimizing their spatial arrangement for effective interaction with both targets.

The molecular weight of PROTAC AR-V7 degrader-1 exceeds 700 daltons, which is typical for PROTACs due to their bifunctional nature .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of PROTAC AR-V7 degrader-1 is its interaction with both the androgen receptor and the E3 ligase:

  1. Formation of Ternary Complex: Upon administration, PROTAC AR-V7 degrader-1 binds simultaneously to the androgen receptor and von Hippel-Lindau E3 ligase, forming a ternary complex.
  2. Ubiquitination: This complex facilitates the transfer of ubiquitin molecules to lysine residues on the androgen receptor, marking it for degradation.
  3. Proteasomal Degradation: Once ubiquitinated, the androgen receptor is recognized by the proteasome, leading to its degradation into small peptides .
Mechanism of Action

Process and Data

The mechanism of action for PROTAC AR-V7 degrader-1 involves several sequential steps:

  1. Binding: The compound binds to both the androgen receptor and von Hippel-Lindau E3 ligase.
  2. Complex Formation: This binding creates a proximity that allows ubiquitin ligases to act on the target protein.
  3. Ubiquitination: Ubiquitin moieties are added to the androgen receptor, signaling it for proteasomal degradation.
  4. Degradation: The proteasome recognizes the ubiquitinated receptor and degrades it into small peptides .

This process effectively reduces levels of both full-length androgen receptors and their splice variants, contributing to overcoming drug resistance in prostate cancer.

Physical and Chemical Properties Analysis

Physical Properties

PROTAC AR-V7 degrader-1 is characterized by:

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 700 daltons or more.
  • Stability: Stability under physiological conditions has been demonstrated, which is crucial for its pharmacological efficacy .
Applications

Scientific Uses

PROTAC AR-V7 degrader-1 has significant applications in:

  • Cancer Research: It serves as a tool for studying protein degradation mechanisms in cancer biology.
  • Therapeutic Development: The compound is being explored as a potential therapeutic agent against castration-resistant prostate cancer, particularly in patients exhibiting resistance due to AR-V7 expression.
  • Drug Discovery Platforms: It provides insights into developing next-generation therapies targeting other challenging proteins involved in various cancers .
Introduction: Androgen Receptor Splice Variants as Therapeutic Targets in Castration-Resistant Prostate Cancer

Biological Significance of AR-V7 in Androgen Receptor Signaling Pathway Reactivation

AR-V7 arises from alternative splicing of the androgen receptor gene, producing a truncated protein that excludes exons 4-7. This structural change eliminates the ligand-binding domain while preserving the DNA-binding domain and activation function 1 region. Consequently, AR-V7 translocates to the nucleus independent of androgen binding, functioning as a ligand-independent transcription factor that perpetually activates androgen receptor target genes [6] [7].

The biological significance of AR-V7 extends beyond its constitutive activity:

  • Transcriptional Reprogramming: AR-V7 regulates a distinct transcriptional network that promotes epithelial-mesenchymal transition and stem-like properties in prostate cancer cells, accelerating disease progression [6].
  • Therapeutic Resistance Biomarker: Clinical studies demonstrate AR-V7 positivity correlates with resistance to enzalutamide and abiraterone, reduced progression-free survival (median 3.1 vs 6.9 months), and overall survival (median 9.2 vs 21.3 months) compared to AR-V7-negative patients [6] [9].
  • Co-expression Patterns: AR-V7 frequently coexists with other splice variants (AR-V3, AR-V9) in metastatic biopsies, creating a therapeutic challenge through redundant signaling pathways [6].

Table 1: Functional Domains of AR-FL vs. AR-V7

DomainFull-length Androgen Receptor (AR-FL)AR-V7
N-terminal transactivation domain (AF-1)PresentPresent
DNA-binding domainPresentPresent
Hinge regionPresentTruncated
Ligand-binding domain (AF-2)PresentAbsent
Nuclear localization signalAndrogen-dependentConstitutive
Transcriptional activityLigand-dependentLigand-independent

Limitations of Ligand-Binding Domain-Targeted Therapies in AR-V7-Positive Cancers

Current androgen receptor-targeting therapeutics, including second-generation anti-androgens (enzalutamide, apalutamide, darolutamide) and androgen synthesis inhibitors (abiraterone), exclusively target the ligand-binding domain. Their mechanism relies on either competitive inhibition of androgen binding or suppression of androgen production. However, AR-V7's lack of a ligand-binding domain renders these agents ineffective, creating a critical therapeutic void [6] [7].

Key limitations include:

  • Mechanistic Incompatibility: Enzalutamide demonstrates >100-fold reduced efficacy in AR-V7-positive cell lines (22Rv1) compared to androgen receptor-full-length-dependent models (LNCaP) due to the absence of its binding pocket [6].
  • Clinical Failure Rates: AR-V7-positive patients show objective response rates below 10% to enzalutamide or abiraterone versus 50-60% in AR-V7-negative patients [9].
  • Compensatory Upregulation: Androgen deprivation therapy increases AR-V7 prevalence from 2-7% in treatment-naïve patients to >30% post-treatment, creating a self-reinforcing resistance loop [6].

PROTAC Technology as a Strategy for Addressing Undruggable Targets in Oncology

Proteolysis Targeting Chimeras represent a paradigm shift in oncology therapeutics, moving beyond occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase recruiting moiety, and a connecting linker. PROTACs catalyze polyubiquitination of target proteins, leading to proteasomal degradation [4] [8].

Advantages of Degradation over Inhibition

  • Targeting Undruggable Proteins: By utilizing binding motifs outside traditional catalytic pockets, PROTACs can engage intrinsically disordered regions like the androgen receptor N-terminal domain, enabling targeting of proteins lacking enzymatic activity [4] [8].
  • Catalytic Efficiency: A single PROTAC molecule can facilitate multiple degradation cycles, achieving efficacy at sub-stoichiometric concentrations. Studies show PROTACs maintain activity at concentrations 10-100 times below their inhibitory IC50 values [4].
  • Resistance Mitigation: Degradation removes both enzymatic and scaffolding functions of target proteins, potentially overcoming resistance mechanisms arising from point mutations, overexpression, or compensatory splicing [6] [8].

Table 2: PROTACs vs. Traditional Inhibitors in Oncology

CharacteristicTraditional InhibitorsPROTAC Degraders
MechanismOccupancy-driven inhibitionEvent-driven degradation
Target scopeProteins with deep binding pocketsUndruggable targets (e.g., transcription factors)
Efficacy determinantSustained binding affinityTernary complex formation efficiency
Resistance to mutationsOften compromisedPotentially maintained
Duration of effectDependent on pharmacokineticsExtended post-degradation

Key Design Innovations for AR-V7 Targeting

The development of PROTAC AR-V7 degrader-1 exemplifies rational PROTAC engineering to address splice variant challenges:

  • N-terminal Domain Engagement: Unlike ligand-binding domain-targeting PROTACs (e.g., ARV-110), PROTAC AR-V7 degrader-1 incorporates a VPC-14228 moiety binding the N-terminal domain shared by full-length androgen receptor and AR-V7 [1] [6].
  • Linker Optimization: A polyethylene glycol-based linker (HY-W041652) balances hydrophilicity and conformational flexibility, enhancing ternary complex formation between androgen receptor/AR-V7 and the von Hippel-Lindau E3 ligase [1] [4].
  • Ligand Selection: The von Hippel-Lindau ligand (HY-112078) was selected for its tissue distribution profile and efficient E3 ligase recruitment kinetics in prostate cancer models [1].

Alternative approaches include molecular glue degraders (e.g., Weill Cornell's investigational compounds) that induce neoteric interactions between AR-V7 and E3 ligases, though none have reached clinical development as of 2025 [9]. Covalent destabilizers like EN1441 target cysteine residues in intrinsically disordered regions but remain preclinical [7].

Properties

Product Name

PROTAC AR-V7 degrader-1

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C41H52N6O6S2

Molecular Weight

789.0 g/mol

InChI

InChI=1S/C41H52N6O6S2/c1-26(28-9-11-30(12-10-28)36-27(2)42-25-55-36)43-38(50)34-22-31(48)23-47(34)39(51)37(41(3,4)5)45-35(49)8-6-7-19-53-32-15-13-29(14-16-32)33-24-54-40(44-33)46-17-20-52-21-18-46/h9-16,24-26,31,34,37,48H,6-8,17-23H2,1-5H3,(H,43,50)(H,45,49)/t26-,31+,34-,37+/m0/s1

InChI Key

GGBZAQUSRYNTSQ-ASCDMGAVSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.